ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C22H20ClN3O3 and its molecular weight is 409.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on quinoline derivatives, including those similar to the specified compound, often focuses on their synthesis and characterization. These compounds are synthesized through various chemical reactions and then characterized using techniques such as FTIR, mass spectrometry, and NMR spectroscopy. For instance, the synthesis of new quinazolines with potential antimicrobial properties has been explored, highlighting the diversity and applicability of this chemical class in creating compounds with antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).
Antimicrobial and Antibacterial Applications
Quinoline derivatives have shown promise in antimicrobial and antibacterial research. Studies have demonstrated the potential of these compounds in combating various bacterial strains. For example, research on quinoline-3-carboxylates has revealed their moderate activity against bacteria such as Bacillus subtilis and Vibrio cholera, suggesting their utility in developing new antibacterial agents (Krishnakumar et al., 2012).
Antiviral Research
Some quinoline derivatives have been evaluated for their antiviral properties. Although not every compound shows high efficacy, the research indicates the potential for certain quinoline-based molecules to inhibit virus replication in cell cultures and in vivo models. This suggests the value of these compounds in exploring new antiviral therapies (Ivashchenko et al., 2014).
Chemical Reactivity and Applications
Studies on the reactivity of quinoline derivatives provide insights into their potential applications in synthetic chemistry and materials science. For example, the reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives highlight the versatility of quinoline compounds in synthetic applications, leading to the formation of various esters and amides (Shemchuk et al., 2007).
Mechanism of Action
Target of Action
The compound, ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a derivative of indole . Indole derivatives are known to interact with multiple receptors and have been used in the treatment of various disorders including cancer and microbial infections . .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific derivative and its targets . They can interact with their targets, leading to changes at the molecular and cellular levels
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, depending on their specific targets . They can influence the function of these pathways, leading to downstream effects that can be therapeutic
Result of Action
The result of the compound’s action would be determined by its mode of action and the biochemical pathways it affects. Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Biochemical Analysis
Biochemical Properties
Indole derivatives, from which this compound is derived, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-(1H-indol-3-yl)ethylamine with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction and esterification reactions.", "Starting Materials": [ "2-(1H-indol-3-yl)ethylamine", "Ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 2-(1H-indol-3-yl)ethylamine with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in methanol using hydrochloric acid as a catalyst to form ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Reduction of the nitro group in ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-nitro-1,2-dihydroquinoline-3-carboxylate using sodium borohydride in ethanol to form ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-amino-1,2-dihydroquinoline-3-carboxylate.", "Step 3: Esterification of ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-amino-1,2-dihydroquinoline-3-carboxylate with ethyl chloroformate in the presence of sodium hydroxide in methanol to form ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS No. |
1242867-12-4 |
Molecular Formula |
C22H20ClN3O3 |
Molecular Weight |
409.87 |
IUPAC Name |
ethyl 8-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H20ClN3O3/c1-2-29-22(28)18-20(15-7-5-8-16(23)19(15)26-21(18)27)24-11-10-13-12-25-17-9-4-3-6-14(13)17/h3-9,12,25H,2,10-11H2,1H3,(H2,24,26,27) |
InChI Key |
XDBNGHUVLDBCSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
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